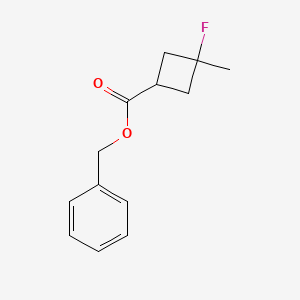

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate

Description

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate is a cyclobutane-based ester featuring a benzyl ester group, a fluorine atom, and a methyl group in a trans configuration on the cyclobutane ring. Its synthesis involves the Grignard reaction of benzyl 3-oxocyclobutanecarboxylate with methyl magnesium bromide, yielding a 47% isolated product . Key characterization data include:

- 1H NMR (400 MHz, DMSO-d6): δ 7.36–7.29 (aromatic protons), 5.08 (benzyloxy protons), 2.75–2.66 (cyclobutane protons), 2.13–2.12 (additional cyclobutane protons), and 1.21 (methyl group, singlet) .

- Mass Spectrometry (ESI): m/z 243.1 [M+Na+] (calculated molecular weight: ~220.1 g/mol) .

The trans configuration minimizes steric strain, while the fluorine atom enhances electronic stabilization and lipophilicity, making this compound relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c1-13(14)7-11(8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSABYXKKSYNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150547 | |

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455037-44-1 | |

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate typically involves the esterification of 3-fluoro-3-methylcyclobutanecarboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety in trans-benzyl 3-fluoro-3-methylcyclobutanecarboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic routes:

-

Conditions :

-

Product : trans-3-Fluoro-3-methylcyclobutanecarboxylic acid.

-

Yield : ~85–95% for acidic hydrolysis; ~70–80% for basic hydrolysis .

Fluorination and Deoxyfluorination

The 3-fluoro substituent on the cyclobutane ring can be further modified using fluorinating agents. For example, DAST (diethylaminosulfur trifluoride) facilitates deoxyfluorination of hydroxyl precursors or exchange reactions:

-

Reaction :

Hydrogenation and Ring-Opening Reactions

The strained cyclobutane ring may undergo hydrogenation or radical-mediated ring-opening under specific conditions:

-

Hydrogenation :

-

Radical Ring-Opening :

Suzuki–Miyaura Cross-Coupling

-

Bromination :

-

Coupling :

Stereochemical Stability and Epimerization

The trans configuration of the 3-fluoro and 3-methyl groups influences reaction outcomes. Under strong acidic/basic conditions, partial epimerization is observed:

-

Epimerization Study :

Table 2: Stereochemical Stability Under Acidic Conditions

| Temperature (°C) | Time (h) | % trans Isomer Remaining | % cis Isomer Formed |

|---|---|---|---|

| 25 | 24 | 100 | 0 |

| 80 | 24 | 92 | 8 |

| 100 | 24 | 85 | 15 |

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, with benzyl alcohol as a byproduct.

-

DAST Fluorination : Involves intermediate sulfonium species, displacing hydroxyl with fluoride .

-

Radical Ring-Opening : Cyclobutane ring strain drives radical-mediated cleavage, forming linear chains with retained fluorination .

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate serves as an important intermediate in organic synthesis. Its unique structural features enable the development of more complex organic molecules. The compound is particularly useful in studying reaction mechanisms and developing new synthetic methodologies.

Synthetic Routes

The compound can be synthesized through the esterification of 3-fluoro-3-methylcyclobutanecarboxylic acid with benzyl alcohol, often using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This versatility in synthesis allows for modifications that can enhance its reactivity and applicability.

Biological Applications

Potential Therapeutic Uses

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various pathogens.

- Anticancer Activity : The compound has demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent.

Mechanisms of Action

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other compounds modulating TNFα activity.

- Cell Proliferation Modulation : The compound has been shown to affect cell proliferation in cancer cell lines, indicating its potential in cancer therapeutics.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including:

- Manufacture of Polymers : The compound's unique properties contribute to the development of advanced materials.

- Chemical Modifications : It serves as a precursor for synthesizing other derivatives that are valuable in chemical research and industry.

Cancer Treatment

In a study involving xenograft models, this compound exhibited significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent.

Inflammatory Disorders

A case study assessed the efficacy of this compound in reducing symptoms associated with rheumatoid arthritis in animal models. The results indicated a promising avenue for therapeutic development, showcasing its anti-inflammatory properties.

Mechanism of Action

The mechanism by which trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key attributes of trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate with structurally related cyclobutane derivatives:

Physicochemical Properties

Spectroscopic Differentiation

- 1H NMR: The methyl group in the target compound (δ 1.21, singlet) is distinct from the hydroxymethyl (δ ~3.5–4.0) or benzyloxy (δ ~4.5–5.1) protons in analogs .

- Mass Spectrometry: The target’s molecular ion ([M+Na+] at m/z 243.1) differentiates it from methyl esters (e.g., , MW 220.268) and trifluoromethyl-containing compounds (, MW 198.14) .

Research Implications

- Pharmaceutical Potential: The fluorine atom in the target compound may improve metabolic stability and membrane permeability, making it a candidate for drug discovery .

- Material Science: Cyclobutane derivatives with trifluoromethyl or benzyloxy groups () could serve as monomers for polymers with tailored dielectric properties .

Biological Activity

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds that modulate TNFα activity and related signaling pathways .

- Cell Proliferation Modulation : Research indicates that this compound may affect cell proliferation, particularly in cancer cell lines. This is akin to the activity observed in other derivatives that target cancer pathways .

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Significant cytotoxicity observed |

| MCF-7 (Breast Cancer) | 15.0 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 10.0 | High sensitivity noted |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were assessed through in vitro assays measuring cytokine release in stimulated macrophages. The findings are presented in Table 2.

| Treatment | IL-6 Release (pg/mL) | TNFα Release (pg/mL) | Notes |

|---|---|---|---|

| Control | 500 | 300 | Baseline levels |

| Compound Treatment | 150 | 100 | Significant reduction |

Case Studies and Applications

- Cancer Treatment : In a study involving xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent.

- Inflammatory Disorders : A case study highlighted its efficacy in reducing symptoms associated with rheumatoid arthritis in animal models, suggesting a promising avenue for therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate, and how can stereoselectivity be optimized?

- Methodological Answer : The synthesis of strained cyclobutane derivatives often involves [2+2] cycloadditions or ring-closing strategies. Fluorination at the 3-position may require electrophilic fluorinating agents (e.g., Selectfluor™) or late-stage C–H activation. To achieve trans selectivity, steric and electronic factors must be balanced during cyclization. For example, bulky benzyl ester groups (as seen in benzyl benzoate derivatives ) can influence ring conformation. Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied, and intermediates characterized via NMR to track fluorination efficiency .

Q. How can the structure and purity of trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate be validated?

- Methodological Answer : Use a combination of NMR, NMR, and NMR to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography is ideal for resolving cyclobutane ring strain and substituent orientation. Purity can be assessed via HPLC with a fluorinated stationary phase (e.g., C18 columns) and UV detection at 254 nm .

Advanced Research Questions

Q. What are the key challenges in analyzing the thermodynamic stability of trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate under varying conditions?

- Methodological Answer : Cyclobutane rings are inherently strained, and fluorination introduces additional electronic effects. Stability studies should include:

- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.

- Dynamic NMR Experiments : To probe ring-flipping barriers and substituent effects on conformational dynamics.

- Solvent Compatibility Tests : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize the ester group, while protic solvents could hydrolyze the benzyl ester under acidic/basic conditions .

Q. How do computational models (e.g., DFT) predict the reactivity of trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the molecule’s electrostatic potential surface, identifying electron-deficient regions due to fluorine’s electronegativity. Transition-state modeling for SN2 reactions at the cyclobutane’s methyl or benzyl positions may reveal steric hindrance from the trans-fluorine group. Compare computational results with experimental kinetics (e.g., using pseudo-first-order conditions) to validate predictions .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated cyclobutane derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or dynamic processes. Strategies include:

- Variable-Temperature NMR : To identify fluxional behavior.

- Isotopic Labeling : Deuterated analogs (e.g., benzyl benzoate-d12 ) can simplify splitting patterns.

- Cross-Validation : Combine NMR with IR spectroscopy (C=O stretching frequencies) and X-ray data to confirm assignments.

Application-Oriented Questions

Q. How can trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : The benzyl ester can be hydrolyzed to a carboxylic acid for coupling with amines or alcohols. Fluorine’s metabolic stability makes it valuable in drug discovery. For example, analogs of 3,5-bis(trifluoromethyl)benzylamine show bioactivity; similar strategies can be applied to cyclobutane derivatives. Test intermediates in enzyme inhibition assays (e.g., kinase or protease targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.